molecular formula C22H20ClNO3S B6027276 4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B6027276
M. Wt: 413.9 g/mol
InChI Key: MMKNEBVMJHEFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide, commonly known as CMTB, is a chemical compound that has been studied for its potential use in scientific research. CMTB is a benzamide derivative that has shown promise in various applications, particularly in the field of neuroscience.

Mechanism of Action

CMTB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of downstream signaling pathways, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
CMTB has been shown to have various biochemical and physiological effects. CMTB has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. CMTB has also been shown to improve cognitive function, particularly in tasks that involve learning and memory. Additionally, CMTB has been shown to have neuroprotective effects, which means that it can protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using CMTB in lab experiments is that it is a selective and potent modulator of mGluR5, which means that it can be used to study the specific effects of mGluR5 activation. Additionally, CMTB has been shown to have good bioavailability and pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one limitation of using CMTB in lab experiments is that it can be difficult to obtain and synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CMTB. One direction is to further investigate the potential use of CMTB in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate the potential use of CMTB in the treatment of other conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of CMTB and its effects on various physiological processes.

Synthesis Methods

The synthesis of CMTB involves several steps. The first step is the reaction between 4-chlorobenzyl chloride and sodium sulfide to form 4-chlorobenzyl thiol. The second step involves the reaction between 4-chlorobenzyl thiol and 3,4-dimethoxyaniline to form 4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide. The purity of the synthesized CMTB can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

CMTB has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. CMTB has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory. CMTB has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c1-26-20-12-9-18(13-21(20)27-2)24-22(25)16-5-3-15(4-6-16)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNEBVMJHEFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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